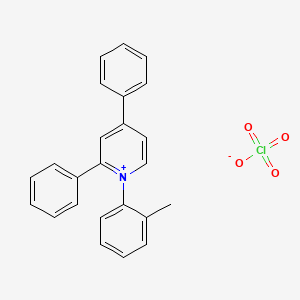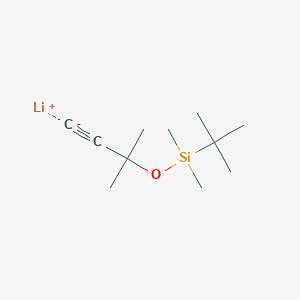
2,2'-Disulfanediylbis(3-chloropyrazine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis(3-chloropyrazine) is a compound that features a disulfide bond linking two 3-chloropyrazine moieties. This compound belongs to the class of organosulfur compounds and is characterized by its unique structural properties, which make it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(3-chloropyrazine) typically involves the reaction of 3-chloropyrazine with a disulfide reagent under controlled conditions. One common method involves the use of thiol-disulfide exchange reactions, where 3-chloropyrazine is reacted with a disulfide compound in the presence of a catalyst. The reaction conditions often include solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2,2’-Disulfanediylbis(3-chloropyrazine) may involve large-scale thiol-disulfide exchange reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Disulfanediylbis(3-chloropyrazine) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The chlorine atoms on the pyrazine rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nucleophiles such as primary amines or thiols are used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted pyrazine derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis(3-chloropyrazine) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis(3-chloropyrazine) involves its ability to undergo redox reactions, particularly the formation and reduction of disulfide bonds. This property makes it a valuable tool in studying redox processes in biological systems. The compound can interact with thiol-containing proteins, leading to the formation or reduction of disulfide bonds, which can affect protein structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Disulfanediylbis(ethan-1-ol): Another disulfide compound with similar redox properties.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): A disulfide compound with different substituents on the aromatic ring.
2,2’-Disulfanediylbis(3-(substituted-1-yl)propane-2,1-diyl)disubstituted-1-carbodithioates: Compounds with similar disulfide linkages but different substituents.
Uniqueness
2,2’-Disulfanediylbis(3-chloropyrazine) is unique due to the presence of chlorine atoms on the pyrazine rings, which can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Its ability to undergo redox reactions also makes it a valuable tool in studying redox biology and developing redox-active materials.
Eigenschaften
CAS-Nummer |
95537-95-4 |
|---|---|
Molekularformel |
C8H4Cl2N4S2 |
Molekulargewicht |
291.2 g/mol |
IUPAC-Name |
2-chloro-3-[(3-chloropyrazin-2-yl)disulfanyl]pyrazine |
InChI |
InChI=1S/C8H4Cl2N4S2/c9-5-7(13-3-1-11-5)15-16-8-6(10)12-2-4-14-8/h1-4H |
InChI-Schlüssel |
WZKKPLYVOXXGTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=N1)SSC2=NC=CN=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)](/img/structure/B14341979.png)








![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)


